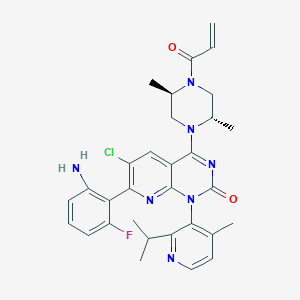

KRAS G12C inhibitor 61

Description

BenchChem offers high-quality KRAS G12C inhibitor 61 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about KRAS G12C inhibitor 61 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C31H33ClFN7O2 |

|---|---|

Molecular Weight |

590.1 g/mol |

IUPAC Name |

7-(2-amino-6-fluorophenyl)-6-chloro-4-[(2S,5R)-2,5-dimethyl-4-prop-2-enoylpiperazin-1-yl]-1-(4-methyl-2-propan-2-yl-3-pyridinyl)pyrido[2,3-d]pyrimidin-2-one |

InChI |

InChI=1S/C31H33ClFN7O2/c1-7-24(41)38-14-19(6)39(15-18(38)5)29-20-13-21(32)27(25-22(33)9-8-10-23(25)34)36-30(20)40(31(42)37-29)28-17(4)11-12-35-26(28)16(2)3/h7-13,16,18-19H,1,14-15,34H2,2-6H3/t18-,19+/m1/s1 |

InChI Key |

HBHOIHAXRLHFTR-MOPGFXCFSA-N |

Isomeric SMILES |

C[C@@H]1CN([C@H](CN1C(=O)C=C)C)C2=NC(=O)N(C3=NC(=C(C=C32)Cl)C4=C(C=CC=C4F)N)C5=C(C=CN=C5C(C)C)C |

Canonical SMILES |

CC1CN(C(CN1C(=O)C=C)C)C2=NC(=O)N(C3=NC(=C(C=C32)Cl)C4=C(C=CC=C4F)N)C5=C(C=CN=C5C(C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Discovery and Synthesis of a Potent KRAS G12C Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the discovery and synthesis of a selective and potent covalent inhibitor of the KRAS G12C mutant protein, a critical target in oncology. Designated as inhibitor 61, this compound demonstrates significant potential in modulating the oncogenic activity of KRAS G12C. This document provides a comprehensive overview of its synthesis, mechanism of action, and the experimental protocols for its characterization.

Introduction to KRAS G12C Inhibition

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival. Mutations in the KRAS gene are among the most common in human cancers, with the G12C mutation being particularly prevalent in non-small cell lung cancer, colorectal cancer, and pancreatic cancer. This mutation results in a constitutively active KRAS protein, leading to uncontrolled cell growth and tumor progression.

KRAS was long considered an "undruggable" target due to its high affinity for GTP and the absence of deep allosteric binding pockets. The discovery of a cryptic pocket near the mutated cysteine at position 12 in the KRAS G12C variant has enabled the development of covalent inhibitors that specifically and irreversibly bind to this mutant, locking the protein in its inactive, GDP-bound state. Inhibitor 61 is a novel compound designed to exploit this unique feature of the KRAS G12C oncoprotein.

Discovery of KRAS G12C Inhibitor 61

KRAS G12C inhibitor 61 was identified through a structure-based drug design campaign aimed at developing potent and selective covalent inhibitors. The design strategy focused on optimizing interactions within the switch-II pocket of the inactive KRAS G12C protein to achieve high affinity and reactivity with the Cys12 residue. This inhibitor is disclosed as "Example 3" in patent WO2019051291.

Synthesis of KRAS G12C Inhibitor 61

The synthesis of KRAS G12C inhibitor 61, chemically named (R)-N-(4-(7-((1-acryloylpiperidin-4-yl)oxy)-6-amino-3,4-dihydroquinolin-2(1H)-yl)-5-fluorophenyl)-1-(2,6-difluorophenyl)-1H-pyrazole-4-carboxamide, is a multi-step process involving the preparation of key intermediates and their subsequent coupling and functionalization.

General Synthetic Scheme

The overall synthetic route can be conceptualized as the synthesis of three key fragments followed by their assembly.

DOT Script for General Synthetic Workflow:

Caption: General synthetic workflow for KRAS G12C inhibitor 61.

Detailed Experimental Protocol (Representative)

The following is a representative, detailed protocol for the synthesis of a key intermediate and the final product, based on general procedures for similar compounds.

Step 1: Synthesis of the Pyrazole Carboxylic Acid Intermediate A mixture of the appropriate hydrazine and a suitable ketoester is heated in a solvent such as ethanol with an acid catalyst to form the pyrazole ring. The resulting ester is then hydrolyzed using a base like sodium hydroxide to yield the carboxylic acid.

Step 2: Synthesis of the Dihydroquinoline Core The dihydroquinoline core is typically constructed via a multi-step sequence starting from a substituted aniline, which undergoes cyclization and subsequent functionalization to introduce the necessary amine and hydroxyl groups.

Step 3: Coupling and Final Acryloylation The pyrazole carboxylic acid is activated and coupled with the dihydroquinoline core via an amide bond formation reaction. The resulting intermediate is then subjected to an etherification reaction with a protected piperidinol derivative. Finally, deprotection and reaction with acryloyl chloride in the presence of a base affords the final product, KRAS G12C inhibitor 61.

Mechanism of Action and Signaling Pathway

KRAS G12C inhibitor 61 is a covalent inhibitor that specifically targets the mutant cysteine residue at position 12 of the KRAS protein. It binds to the inactive, GDP-bound state of KRAS G12C, forming an irreversible covalent bond. This modification locks the protein in its inactive conformation, preventing the exchange of GDP for GTP and thereby inhibiting the activation of downstream signaling pathways, most notably the MAPK/ERK pathway.[1] The inhibition of this pathway leads to decreased cell proliferation and induction of apoptosis in KRAS G12C-mutant cancer cells.

DOT Script for KRAS Signaling Pathway and Inhibition:

Caption: KRAS G12C signaling pathway and mechanism of inhibition.

Quantitative Data

The following tables summarize the key quantitative data for KRAS G12C inhibitor 61 and related compounds.

Table 1: Biochemical and Cellular Activity of KRAS G12C Inhibitor 61

| Assay | Cell Line | IC50 (nM) |

| p-ERK Inhibition | MIA PaCa-2 | 9 |

Data is representative and compiled from publicly available sources.

Table 2: Comparative IC50 Values of Covalent KRAS G12C Inhibitors

| Inhibitor | p-ERK IC50 (nM) in MIA PaCa-2 | Cell Proliferation IC50 (nM) in MIA PaCa-2 |

| Inhibitor 61 | 9 | Not Reported |

| Sotorasib (AMG 510) | ~1-10 | ~5-20 |

| Adagrasib (MRTX849) | ~2-15 | ~10-50 |

Values are approximate and intended for comparative purposes.

Key Experimental Protocols

Phospho-ERK (p-ERK) Inhibition Assay (Western Blot)

This assay is used to determine the ability of inhibitor 61 to block the downstream signaling of KRAS G12C by measuring the phosphorylation of ERK.

DOT Script for p-ERK Western Blot Workflow:

Caption: Workflow for the p-ERK western blot assay.

Protocol:

-

Cell Culture and Treatment: MIA PaCa-2 cells are seeded in 6-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of KRAS G12C inhibitor 61 for a specified period (e.g., 2 hours).

-

Lysis and Protein Quantification: After treatment, the cells are washed with cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors. The protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation and Detection: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with a primary antibody specific for phosphorylated ERK (p-ERK) and total ERK. Following washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: The band intensities are quantified using densitometry software, and the ratio of p-ERK to total ERK is calculated to determine the extent of inhibition.

Cell Viability Assay (CellTiter-Glo®)

This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells. It is used to assess the cytotoxic or cytostatic effects of the inhibitor.

Protocol:

-

Cell Seeding: MIA PaCa-2 cells are seeded in 96-well opaque-walled plates at a suitable density and allowed to attach overnight.

-

Compound Treatment: The cells are treated with a serial dilution of KRAS G12C inhibitor 61 and incubated for a specified period (e.g., 72 hours).

-

Assay Procedure: The plate is equilibrated to room temperature. CellTiter-Glo® reagent is added to each well, and the contents are mixed on an orbital shaker to induce cell lysis.

-

Luminescence Measurement: After a brief incubation to stabilize the luminescent signal, the luminescence is read using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the number of viable cells. The IC50 value, the concentration of inhibitor that causes a 50% reduction in cell viability, is calculated from the dose-response curve.[2]

Covalent Binding Affinity Assay (LC-MS/MS)

This assay is used to confirm the covalent binding of the inhibitor to KRAS G12C and to determine the rate of binding.

Protocol:

-

Incubation: Recombinant KRAS G12C protein is incubated with the inhibitor at various concentrations and for different time points.

-

Sample Preparation: The reaction is quenched, and the protein is digested into peptides using trypsin.

-

LC-MS/MS Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the peptide containing the modified Cys12 residue.

-

Data Analysis: The extent of covalent modification is determined by comparing the peak areas of the modified and unmodified peptides. This data can be used to calculate kinetic parameters such as the rate of inactivation (k_inact) and the inhibition constant (K_i).

Conclusion

KRAS G12C inhibitor 61 is a potent and selective covalent inhibitor that effectively targets the oncogenic KRAS G12C mutation. Its mechanism of action, involving the irreversible binding to the inactive state of the protein and subsequent inhibition of the MAPK/ERK signaling pathway, provides a strong rationale for its further development as a therapeutic agent for KRAS G12C-driven cancers. The experimental protocols and data presented in this guide provide a comprehensive framework for the synthesis, characterization, and evaluation of this promising inhibitor.

References

An In-depth Technical Guide to the Mechanism of Action of KRAS G12C Inhibitor 61

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that, when mutated, is a key driver in numerous human cancers, including pancreatic, colorectal, and lung cancers. The KRAS G12C mutation, in which glycine at position 12 is replaced by cysteine, has been a particularly challenging target for therapeutic intervention. However, the development of covalent inhibitors specifically targeting this mutant has marked a significant breakthrough in oncology. This technical guide provides a comprehensive overview of the mechanism of action of a specific KRAS G12C inhibitor, designated as inhibitor 61 (also referred to as Example 3 in patent WO2019051291), focusing on its biochemical and cellular effects, and providing detailed experimental methodologies for key assays.

Core Mechanism of Action

KRAS G12C inhibitor 61 is a potent and selective covalent inhibitor that specifically targets the mutant cysteine residue at position 12 of the KRAS protein. The fundamental mechanism of action involves the formation of an irreversible covalent bond with the thiol group of the G12C mutant. This covalent modification locks the KRAS G12C protein in an inactive, guanosine diphosphate (GDP)-bound conformation.

By trapping KRAS G12C in this inactive state, inhibitor 61 effectively prevents its interaction with guanine nucleotide exchange factors (GEFs), such as Son of Sevenless (SOS). GEFs are responsible for catalyzing the exchange of GDP for guanosine triphosphate (GTP), a critical step in the activation of KRAS. Consequently, the inhibitor blocks the transition of KRAS G12C to its active, GTP-bound state, thereby abrogating downstream oncogenic signaling.

The primary signaling cascades inhibited by this action are the mitogen-activated protein kinase (MAPK) pathway (RAF-MEK-ERK) and the phosphoinositide 3-kinase (PI3K)-AKT-mTOR pathway. Both of these pathways are crucial for cancer cell proliferation, survival, and differentiation.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for KRAS G12C inhibitor 61.

| Parameter | Cell Line | Value | Assay Type |

| IC50 (p-ERK1/2 Inhibition) | MIA PaCa-2 | 9 nM[1] | Cellular Assay |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.

Signaling Pathway of KRAS G12C and Inhibition by Inhibitor 61

Caption: KRAS G12C signaling pathway and the inhibitory action of inhibitor 61.

Experimental Workflow for p-ERK1/2 Inhibition Assay

Caption: General workflow for determining the IC50 of p-ERK1/2 inhibition.

Detailed Experimental Protocols

While the patent for inhibitor 61 provides a general outline, the following are more detailed, representative protocols for key assays based on standard laboratory practices for similar compounds.

Phospho-ERK1/2 Inhibition Cellular Assay (MIA PaCa-2)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of KRAS G12C inhibitor 61 on the phosphorylation of ERK1/2 in the MIA PaCa-2 human pancreatic cancer cell line.

Materials:

-

MIA PaCa-2 cells (ATCC® CRL-1420™)

-

RPMI 1640 Medium (e.g., ThermoFisher Scientific 11875093)

-

Fetal Bovine Serum (FBS) (e.g., ThermoFisher Scientific 16000044)

-

Penicillin-Streptomycin-Glutamine (e.g., ThermoFisher Scientific 10378016)

-

96-well cell culture plates

-

KRAS G12C inhibitor 61

-

DMSO (vehicle control)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Phospho-ERK1/2 (Thr202/Tyr204) and Total ERK1/2 antibody-based detection kit (e.g., AlphaLISA SureFire Ultra, Western Blot)

-

Plate reader compatible with the detection kit or Western Blot imaging system

Procedure:

-

Cell Culture:

-

Maintain MIA PaCa-2 cells in RPMI 1640 medium supplemented with 10% FBS and 1x penicillin-streptomycin-glutamine at 37°C in a humidified atmosphere with 5% CO2.

-

Sixteen hours prior to the experiment, seed the cells into a 96-well plate at a density of 25,000 cells per well in 100 µL of culture medium.[2]

-

-

Compound Treatment:

-

Prepare a serial dilution of KRAS G12C inhibitor 61 in DMSO. Further dilute in culture medium to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (typically ≤ 0.5%).

-

Add the diluted inhibitor or vehicle control to the appropriate wells.

-

Incubate the plate for a predetermined time (e.g., 1, 2, or 4 hours) at 37°C.

-

-

Cell Lysis:

-

After incubation, remove the culture medium from the wells.

-

Wash the cells once with ice-cold phosphate-buffered saline (PBS).

-

Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 10-15 minutes with gentle agitation.

-

-

p-ERK1/2 Detection (Example using AlphaLISA):

-

Transfer the cell lysates to a 384-well ProxiPlate.

-

Add the AlphaLISA Acceptor beads and biotinylated anti-phospho-ERK1/2 antibody mixture to each well.

-

Incubate for 1-2 hours at room temperature in the dark.

-

Add the Streptavidin-Donor beads to each well.

-

Incubate for 1-2 hours at room temperature in the dark.

-

Read the plate on an AlphaLISA-compatible plate reader.

-

-

Data Analysis:

-

Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal or to a housekeeping protein if performing a Western blot.

-

Plot the normalized signal against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

KRAS G12C Binding Affinity Assay (Representative Protocol)

This protocol outlines a general method for determining the binding affinity (Kd) of a covalent inhibitor to KRAS G12C protein, often using techniques like Surface Plasmon Resonance (SPR) or a competition-based assay.

Materials:

-

Recombinant human KRAS G12C protein (GDP-bound)

-

KRAS G12C inhibitor 61

-

Assay buffer (e.g., PBS with 0.05% Tween-20 and 1 mM DTT)

-

SPR instrument and sensor chips (e.g., Biacore) or a fluorescence-based detection system

-

Fluorescently labeled GTP analog (for competition assays)

Procedure (Example using SPR):

-

Protein Immobilization:

-

Immobilize the recombinant KRAS G12C protein onto the surface of an SPR sensor chip according to the manufacturer's instructions.

-

-

Binding Analysis:

-

Prepare a serial dilution of KRAS G12C inhibitor 61 in the assay buffer.

-

Inject the different concentrations of the inhibitor over the immobilized KRAS G12C surface and a reference surface (without protein).

-

Monitor the change in the SPR signal (response units) over time to measure the association and dissociation of the inhibitor.

-

-

Data Analysis:

-

Subtract the reference surface signal from the active surface signal to obtain the specific binding response.

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding for reversible interaction, or a two-state model for covalent inhibitors) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

-

Conclusion

KRAS G12C inhibitor 61 demonstrates a potent and specific mechanism of action by covalently modifying the mutant cysteine residue, thereby locking the oncoprotein in an inactive state and inhibiting downstream signaling pathways critical for cancer cell proliferation. The quantitative data, particularly its low nanomolar IC50 for p-ERK inhibition, underscores its potential as a therapeutic agent. The detailed experimental protocols provided in this guide offer a framework for the further investigation and characterization of this and similar KRAS G12C inhibitors. The continued development and understanding of such targeted therapies hold great promise for the treatment of KRAS G12C-driven cancers.

References

Technical Guide: Binding Affinity and Kinetics of a KRAS G12C Covalent Inhibitor

Quantitative Binding Affinity and Kinetics of MRTX849

The interaction of MRTX849 with the KRAS G12C mutant protein is a two-step process characteristic of covalent inhibitors. First, the inhibitor non-covalently binds to the target protein, which is then followed by an irreversible covalent bond formation with the cysteine residue at position 12.[1][2] The efficiency of this process is described by the reversible binding affinity (KI) and the rate of inactivation (kinact).

Table 1: In Vitro Kinetic Parameters of MRTX849 against KRAS G12C

| Parameter | Value | Description |

| KI | 3.7 ± 0.5 μM | The reversible binding affinity of MRTX849 to KRAS G12C before covalent bond formation.[5] |

| kinact | 0.13 ± 0.01 s-1 | The maximal rate of covalent inactivation of KRAS G12C by MRTX849.[5] |

| kinact/KI | 35 ± 0.3 mM-1s-1 | The second-order rate constant, representing the overall potency of the covalent inhibitor.[5] |

Table 2: Cellular Activity of MRTX849 in KRAS G12C Mutant Cell Lines

| Cell Line | Assay | IC50 (nM) | Description |

| NCI-H358 | pERK Inhibition | Single-digit nM | Inhibition of downstream signaling as measured by phosphorylated ERK levels.[6] |

| MIA PaCa-2 | pERK Inhibition | Single-digit nM | Inhibition of downstream signaling as measured by phosphorylated ERK levels.[6] |

| Various KRAS G12C cell lines | Cell Viability (2D) | 10 - 973 nM | Inhibition of cell proliferation in a 3-day assay.[3][4] |

| Various KRAS G12C cell lines | Cell Viability (3D) | 0.2 - 1042 nM | Inhibition of cell proliferation in a 12-day spheroid formation assay.[3][4] |

Experimental Protocols

Measurement of kinact and KI by LC-MS/MS

This method determines the kinetic parameters of covalent inhibition by measuring the rate of inhibitor-protein adduct formation over time.

Protocol:

-

Protein Preparation: Recombinant KRAS G12C (C51S/C80L/C118S triple mutant to avoid non-specific disulfide bonding) is prepared in an assay buffer (e.g., 25 mM HEPES pH 7.0, 150 mM NaCl, 5 mM MgCl2, 10 mM octyl β-glucopyranoside, and 0.5 mM TCEP).[3]

-

Reaction Initiation: The protein is incubated with a range of concentrations of MRTX849 at room temperature.

-

Time-course Quenching: Aliquots are taken at various time points (e.g., 0-45 seconds) and the reaction is quenched with 50 mM HCl.[3]

-

Proteolytic Digestion: Pepsin (0.25 μg) is added to each quenched sample, and the mixture is incubated for 4 hours at 37°C to digest the KRAS G12C protein.[3]

-

LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). A targeted method is used to monitor the Cys12-containing peptide to quantify the extent of its modification by MRTX849.

-

Data Analysis: The observed rate of modification (kobs) is determined for each inhibitor concentration. The kobs values are then plotted against the inhibitor concentration, and the data are fitted to the Michaelis-Menten equation for irreversible inhibitors to determine kinact and KI.[5]

Cellular pERK Inhibition Assay

This assay measures the ability of an inhibitor to block the downstream signaling of KRAS G12C in a cellular context.

Protocol:

-

Cell Culture: KRAS G12C mutant cancer cell lines (e.g., NCI-H358 or MIA PaCa-2) are cultured in appropriate media and seeded in multi-well plates.

-

Compound Treatment: Cells are treated with a serial dilution of MRTX849 for a specified period (e.g., 3 hours).[5]

-

Cell Lysis: After treatment, the cells are washed and lysed to extract cellular proteins.

-

Western Blotting or ELISA: The concentration of phosphorylated ERK (pERK) and total ERK in the cell lysates is quantified using either Western blotting with specific antibodies or a quantitative ELISA.

-

Data Analysis: The ratio of pERK to total ERK is calculated for each inhibitor concentration. The data are then normalized to the vehicle-treated control and fitted to a four-parameter logistic equation to determine the IC50 value.[6]

In Vivo Target Engagement by LC-MS/MS

This protocol quantifies the extent of covalent modification of KRAS G12C by an inhibitor in tumor tissue from xenograft models.

Protocol:

-

Animal Model: Mice bearing xenografts of a KRAS G12C mutant cell line (e.g., NCI-H358) are treated with MRTX849 at various doses and for different durations.[7]

-

Tumor Collection and Homogenization: At specified time points after the final dose, tumors are harvested and homogenized in a lysis buffer containing 6 M guanidine-HCl to denature proteins.[3]

-

Protein Quantification and Alkylation: The protein concentration in the homogenate is determined. An internal standard (e.g., 13C,15N-labeled recombinant KRAS G12C) is added, and free cysteine residues are alkylated with iodoacetamide.[3]

-

Buffer Exchange and Digestion: The buffer is exchanged, and the proteins are digested with trypsin/Lys-C overnight at 37°C.[3]

-

Peptide Desalting and LC-MS/MS Analysis: The resulting peptides are desalted and analyzed by LC-MS/MS to quantify the amount of unmodified Cys12-containing peptide relative to the internal standard.[3]

-

Data Analysis: The percentage of KRAS G12C engagement is calculated by comparing the amount of unmodified peptide in the treated samples to that in the vehicle-treated control samples.[3]

Signaling Pathway and Experimental Workflow

KRAS Signaling Pathway

KRAS is a small GTPase that acts as a molecular switch in signal transduction pathways that regulate cell growth, proliferation, and survival.[8] In its active, GTP-bound state, KRAS activates downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[8][9] The G12C mutation impairs the ability of KRAS to hydrolyze GTP, leading to its constitutive activation and uncontrolled downstream signaling.[6] Covalent inhibitors like MRTX849 bind to the inactive, GDP-bound form of KRAS G12C, locking it in this conformation and preventing its reactivation, thereby inhibiting downstream signaling.[1][2]

Experimental Workflow for KRAS G12C Inhibitor Characterization

The characterization of a novel covalent KRAS G12C inhibitor typically follows a multi-step workflow, starting from in vitro biochemical assays and progressing to cellular and in vivo models to assess its potency, selectivity, and efficacy.

References

- 1. MRTX 849 | Ras GTPases | Tocris Bioscience [tocris.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Adagrasib (MRTX-849) | KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy Adagrasib (MRTX849) from Supplier InvivoChem [invivochem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Affinity Measurement of Non-covalent Interactions of the Covalent KRAS G12C GDP Inhibitor MRTX849 to RAS Isoforms Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

Structural Basis of KRAS G12C Inhibitor 61 Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and functional interaction between the KRAS G12C oncoprotein and the covalent inhibitor designated as compound 61, disclosed in patent WO2019051291. This document is intended for researchers, scientists, and professionals in the field of drug development who are focused on oncology and targeted therapies.

Introduction: Targeting the "Undruggable" KRAS

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, including pancreatic, colorectal, and lung cancers. The glycine-to-cysteine mutation at codon 12 (G12C) results in a constitutively active protein that drives unregulated cell growth and proliferation. For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the absence of deep allosteric pockets. The development of covalent inhibitors that specifically target the mutant cysteine residue in KRAS G12C represents a landmark achievement in cancer therapy.

This guide focuses on inhibitor 61, a novel pyridopyrimidinone derivative, and elucidates the structural underpinnings of its interaction with KRAS G12C, supported by quantitative biochemical and cellular data.

Quantitative Data Summary

The inhibitory activity of inhibitor 61 against KRAS G12C has been characterized through a series of biochemical and cellular assays. The following table summarizes the key quantitative data, allowing for a comparative assessment of its potency.

| Assay Type | Cell Line | Parameter | Value |

| SOS1-Mediated Nucleotide Exchange | - | IC50 | 11 nM |

| p-ERK1/2 MSD | MIA PaCa-2 | IC50 | 9 nM |

Mechanism of Action and Signaling Pathway

KRAS G12C inhibitors, including compound 61, are covalent inhibitors that specifically and irreversibly bind to the mutant cysteine residue at position 12. This covalent modification occurs when KRAS G12C is in its inactive, GDP-bound state. By binding to this state, the inhibitor locks the oncoprotein in an inactive conformation, thereby preventing its interaction with guanine nucleotide exchange factors (GEFs) like SOS1. This blockage of GEF-mediated exchange of GDP for GTP effectively shuts down the downstream signaling cascades responsible for tumor cell proliferation and survival, most notably the MAPK/ERK pathway.

Figure 1. KRAS signaling pathway and mechanism of inhibition.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative data summary.

SOS1-Mediated Nucleotide Exchange Assay

This biochemical assay measures the ability of an inhibitor to prevent the exchange of GDP for GTP on KRAS G12C, a critical step in its activation.

Materials:

-

Recombinant human KRAS G12C protein (pre-loaded with GDP)

-

Recombinant human SOS1 protein

-

GTP

-

Assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM TCEP)

-

Inhibitor 61

-

Detection reagents (e.g., AlphaLISA beads or TR-FRET pairs)

-

384-well microplates

Procedure:

-

Prepare a solution of KRAS G12C protein in assay buffer.

-

Add serial dilutions of inhibitor 61 to the wells of a 384-well plate.

-

Add the KRAS G12C protein solution to the wells containing the inhibitor and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for covalent bond formation.

-

Initiate the exchange reaction by adding a mixture of SOS1 and GTP to the wells.

-

Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature.

-

Stop the reaction and add detection reagents that quantify the amount of GTP-bound KRAS G12C.

-

Read the plate on a suitable plate reader.

-

Calculate IC50 values by fitting the data to a four-parameter logistic equation.

MIA PaCa-2 p-ERK1/2 MSD Assay

This cell-based assay quantifies the phosphorylation of ERK1/2, a downstream effector in the KRAS signaling pathway, to assess the inhibitor's activity in a cellular context.

Materials:

-

MIA PaCa-2 human pancreatic cancer cell line (harboring the KRAS G12C mutation)

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS)

-

Inhibitor 61

-

Lysis buffer

-

MSD (Meso Scale Discovery) p-ERK1/2 assay kit

-

96-well plates

Procedure:

-

Seed MIA PaCa-2 cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of inhibitor 61 for a specified duration (e.g., 2 hours).

-

Aspirate the media and lyse the cells with ice-cold lysis buffer.

-

Transfer the cell lysates to the MSD p-ERK1/2 assay plate.

-

Follow the manufacturer's protocol for the MSD assay, which typically involves incubation with capture and detection antibodies.

-

Read the plate on an MSD instrument.

-

Normalize the phosphorylated ERK1/2 signal to the total ERK1/2 signal or total protein concentration.

-

Calculate IC50 values by fitting the dose-response data to a suitable model.

Experimental Workflow

The characterization of a novel KRAS G12C inhibitor like compound 61 typically follows a structured workflow, from initial biochemical screening to cellular and structural validation.

Figure 2. A typical experimental workflow for KRAS G12C inhibitor characterization.

Conclusion

Inhibitor 61 demonstrates potent and specific inhibition of KRAS G12C in both biochemical and cellular assays. Its mechanism of action, involving the covalent modification of the mutant cysteine and the subsequent locking of KRAS in an inactive state, is consistent with the leading clinical candidates targeting this oncoprotein. The data and protocols presented in this guide provide a comprehensive overview of the structural and functional basis of its interaction, offering valuable insights for the continued development of next-generation KRAS G12C inhibitors. Further structural studies, such as X-ray co-crystallography, would provide a more detailed atomic-level understanding of the binding mode and could guide future structure-based drug design efforts.

An In-depth Technical Guide to Cellular Target Engagement of KRAS G12C Inhibitor 61

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein and one of the most frequently mutated oncogenes in human cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer.[1][2] For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the absence of deep binding pockets on its surface. The discovery of a specific mutation, G12C, which replaces a glycine with a cysteine residue, has enabled the development of a new class of covalent inhibitors that target this mutant allele.[3]

KRAS G12C Inhibitor 61 is a specific, covalently acting molecule designed to engage the G12C mutant protein.[4] This technical guide provides a comprehensive overview of the cellular target engagement of KRAS G12C Inhibitor 61. It details the underlying signaling pathways, the inhibitor's mechanism of action, and the critical experimental protocols used to quantify its engagement and downstream effects within the cell.

The KRAS G12C Signaling Pathway

KRAS functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state.[2][5] This cycling is regulated by Guanine Nucleotide Exchange Factors (GEFs), such as Son of Sevenless (SOS1), which promote the exchange of GDP for GTP, and GTPase Activating Proteins (GAPs), which enhance GTP hydrolysis.[2][6]

The G12C mutation impairs the ability of GAPs to bind, locking KRAS in a constitutively active, GTP-bound state.[7] This leads to the persistent activation of downstream pro-proliferative signaling cascades, primarily the RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, driving tumorigenesis.[7][8]

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. KRAS Inhibitors and Target Engagement Technology: From Undruggable to Druggable Targets in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Selectivity of a Preclinical KRAS G12C Inhibitor: A Technical Deep Dive into Compound 61

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of KRAS G12C inhibitor 61, a key preclinical compound that paved the way for the development of Sotorasib (AMG 510), the first FDA-approved targeted therapy for KRAS G12C-mutated cancers. While a comprehensive, publicly available selectivity panel for inhibitor 61 is limited, this guide leverages data from its closely related analogue, Sotorasib, to provide a detailed understanding of its on-target potency and off-target interaction landscape.

On-Target Activity

KRAS G12C inhibitor 61, also designated as "Example 3" in patent WO2019051291A1, demonstrates potent and selective inhibition of the KRAS G12C mutant protein.[1] The primary mechanism of action involves the covalent modification of the mutant cysteine residue at position 12, locking the KRAS protein in an inactive, GDP-bound state. This prevents downstream signaling through the MAPK pathway, a critical driver of cell proliferation and survival in KRAS G12C-driven tumors.

A key indicator of its on-target cellular activity is the inhibition of phosphorylated ERK 1/2 (p-ERK), a downstream effector in the KRAS signaling cascade. In the KRAS G12C-mutant pancreatic cancer cell line MIA PaCa-2, inhibitor 61 has been shown to inhibit p-ERK with a half-maximal inhibitory concentration (IC₅₀) of 9 nM.[1]

Off-Target Selectivity Profile

Due to the limited public data on the specific off-target profile of inhibitor 61, this section focuses on the comprehensive analysis of Sotorasib (AMG 510), a structurally analogous compound. A recent chemoproteomic study identified over 300 potential off-target proteins for Sotorasib, providing valuable insights into the broader selectivity of this class of inhibitors.[2][3][4] It is important to note that while structurally similar, the off-target profiles of inhibitor 61 and Sotorasib may not be identical.

The study utilized a sophisticated mass spectrometry-based approach to identify proteins that are covalently modified by the inhibitor. The identified off-targets were implicated in various cellular processes, highlighting the importance of thorough selectivity profiling in drug development.

Table 1: Selected Off-Target Proteins of Sotorasib (AMG 510)

| Protein | Function | Significance of Potential Off-Target Interaction |

| KEAP1 | Substrate adapter for a ubiquitin E3 ligase complex, negative regulator of NRF2. | Modification of KEAP1 can lead to the accumulation of NRF2, a transcription factor that regulates cellular responses to oxidative stress. This could have both therapeutic and adverse effects. |

| ALDOA | Glycolytic enzyme (fructose-bisphosphate aldolase A). | Inhibition of ALDOA could impact cellular metabolism. |

| Multiple Kinases | Regulators of various signaling pathways. | While generally highly selective for KRAS G12C, interactions with other kinases could lead to unforeseen side effects or synergistic therapeutic effects. |

| Other Cysteine-Containing Proteins | Involved in diverse cellular functions. | The reactive acrylamide warhead has the potential to interact with other accessible cysteine residues throughout the proteome. |

This table is a representative summary. For a complete list of identified off-targets, please refer to the primary literature.[2][3][4]

Experimental Methodologies

Phospho-ERK 1/2 Inhibition Assay

This cellular assay is a cornerstone for evaluating the on-target potency of KRAS G12C inhibitors.

Workflow:

Protocol:

-

Cell Culture: MIA PaCa-2 cells, which harbor the KRAS G12C mutation, are cultured in appropriate media and seeded into multi-well plates.

-

Inhibitor Treatment: Cells are treated with a range of concentrations of the KRAS G12C inhibitor 61 for a specified period.

-

Cell Lysis: After treatment, cells are lysed to release cellular proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading for subsequent analysis.

-

Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for phosphorylated ERK 1/2 and total ERK 1/2, followed by incubation with a secondary antibody.

-

Detection and Analysis: The protein bands are visualized and quantified. The ratio of p-ERK to total ERK is calculated for each inhibitor concentration.

-

IC₅₀ Determination: The IC₅₀ value, the concentration of inhibitor that causes 50% inhibition of p-ERK, is determined by plotting the p-ERK/total ERK ratio against the inhibitor concentration and fitting the data to a dose-response curve.

Chemoproteomic Off-Target Profiling

This advanced methodology allows for the unbiased, global identification of protein targets of covalent inhibitors.

Workflow:

Protocol:

-

Cell Treatment and Lysis: Cells are treated with the covalent inhibitor. Following treatment, cells are lysed, and proteins are extracted.

-

Protein Digestion: The extracted proteins are digested into smaller peptides using a protease such as trypsin.

-

Enrichment of Modified Peptides: Peptides that have been covalently modified by the inhibitor are selectively enriched from the complex peptide mixture. This can be achieved using antibodies that recognize the inhibitor or through other affinity-based methods.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis: The enriched peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry.

-

Data Analysis: The MS/MS spectra are searched against a protein database to identify the sequence of the peptides and the site of covalent modification. This allows for the identification of the off-target proteins.

KRAS Signaling Pathway

The following diagram illustrates the central role of KRAS in the MAPK signaling pathway and the point of intervention for KRAS G12C inhibitors.

Conclusion

KRAS G12C inhibitor 61 is a potent and selective inhibitor of the KRAS G12C oncoprotein. While a comprehensive public selectivity profile for this specific preclinical compound is not available, analysis of the closely related drug, Sotorasib, reveals a generally high degree of selectivity with a defined set of off-target interactions. This technical guide provides a framework for understanding the selectivity profile of this important class of inhibitors and highlights the critical experimental methodologies used for their characterization. Further investigation into the specific off-target profile of inhibitor 61 would provide a more complete picture of its therapeutic window and potential liabilities.

References

- 1. The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Global profiling of AMG510 modified proteins identified tumor suppressor KEAP1 as an off-target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Global profiling of AMG510 modified proteins identified tumor suppressor KEAP1 as an off-target - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of KRAS G12C Inhibitor 61: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of KRAS G12C inhibitor 61, a potent and selective small molecule designed to target the G12C mutant form of the KRAS protein. This document details the key biochemical and cellular assays employed to determine the inhibitor's potency and mechanism of action, presenting the data in a clear and comparative format. Furthermore, it includes detailed experimental protocols and visual representations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the inhibitor's preclinical profile.

Core Data Summary

The in vitro activity of KRAS G12C inhibitor 61 was assessed through a series of biochemical and cellular assays to determine its potency in inhibiting KRAS G12C function and downstream signaling. The quantitative data from these key experiments are summarized below.

| Assay Type | Description | Inhibitor | IC50 (nM) |

| Biochemical Assay | Coupled Nucleotide Exchange Assay: Measures the inhibition of SOS1-mediated nucleotide exchange on KRAS G12C. | Inhibitor 61 | 2.8 |

| Cellular Assay | pERK1/2 AlphaScreen Assay (MIA PaCa-2 cells): Measures the inhibition of ERK1/2 phosphorylation, a key downstream effector of KRAS signaling. | Inhibitor 61 | 9 |

Signaling Pathway and Experimental Workflow

To visually represent the biological context and the experimental approach for characterizing KRAS G12C inhibitor 61, the following diagrams have been generated.

Caption: KRAS G12C Signaling Pathway and Point of Inhibition.

Caption: In Vitro Characterization Workflow for KRAS G12C Inhibitors.

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below. These protocols are based on the information disclosed in patent WO2019051291A1 and supplemented with standard laboratory practices for similar assays.

Biochemical Assay: Coupled Nucleotide Exchange Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against SOS1-mediated nucleotide exchange on GDP-loaded KRAS G12C protein.

Materials:

-

Purified, His-tagged human KRAS G12C (amino acids 1-169) protein pre-loaded with GDP.

-

Purified human SOS1 (amino acids 564-1049) protein.

-

Assay Buffer: 25 mM HEPES (pH 7.4), 10 mM MgCl₂, 0.01% Triton X-100.

-

BODIPY-FL-GTP (fluorescent GTP analog).

-

Test compound (KRAS G12C inhibitor 61) serially diluted in DMSO.

-

384-well, low-volume, black microplates.

-

Plate reader capable of measuring fluorescence polarization or TR-FRET.

Procedure:

-

Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

In a 384-well plate, add the test compound dilutions.

-

Add purified GDP-bound KRAS G12C protein to each well and incubate for 5 minutes at room temperature.

-

Initiate the reaction by adding a mixture of purified SOS1 protein and BODIPY-FL-GTP.

-

Monitor the change in fluorescence signal over time at room temperature. The incorporation of BODIPY-FL-GTP into KRAS G12C results in an increased signal.

-

Calculate the rate of nucleotide exchange for each compound concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a four-parameter logistic equation.

Cellular Assay: pERK1/2 AlphaScreen Assay

Objective: To measure the IC50 of the test compound for the inhibition of ERK1/2 phosphorylation in a KRAS G12C mutant cancer cell line.

Materials:

-

MIA PaCa-2 (pancreatic cancer) cell line, which harbors a KRAS G12C mutation.

-

Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

-

Test compound (KRAS G12C inhibitor 61) serially diluted in DMSO.

-

AlphaScreen SureFire p-ERK 1/2 (Thr202/Tyr204) assay kit.

-

384-well white microplates.

-

Plate reader capable of AlphaScreen detection.

Procedure:

-

Seed MIA PaCa-2 cells in 384-well plates and allow them to adhere overnight.

-

The following day, replace the culture medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 24 hours to serum-starve the cells.

-

Treat the cells with a serial dilution of the test compound for 4 hours.

-

Lyse the cells according to the AlphaScreen SureFire kit protocol.

-

Transfer the cell lysates to a new 384-well white plate.

-

Add the AlphaScreen acceptor and donor beads as per the manufacturer's instructions and incubate in the dark.

-

Read the plate on an AlphaScreen-compatible plate reader.

-

Calculate the percentage of inhibition of pERK1/2 levels relative to DMSO-treated controls.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a four-parameter logistic model.

Cellular Assay: Cell Viability Assay (Representative Protocol)

Objective: To determine the effect of the inhibitor on the proliferation of KRAS G12C mutant cancer cells.

Materials:

-

KRAS G12C mutant cell line (e.g., NCI-H358, MIA PaCa-2).

-

Cell culture medium and supplements.

-

Test compound serially diluted in DMSO.

-

CellTiter-Glo® Luminescent Cell Viability Assay kit.

-

96-well or 384-well clear-bottom, white-walled plates.

-

Luminometer.

Procedure:

-

Seed cells in 96-well or 384-well plates at an appropriate density and allow them to attach overnight.

-

Treat the cells with a serial dilution of the test compound and incubate for 72 hours.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percentage of cell growth inhibition relative to DMSO-treated controls.

-

Determine the GI50 (concentration for 50% growth inhibition) value by plotting the percentage of growth inhibition against the compound concentration.

Preclinical Evaluation of a Novel KRAS G12C Inhibitor: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evaluation of a novel covalent inhibitor of KRAS G12C, identified as "Example 3" in patent WO2019051291A1. While not publicly designated as "inhibitor 61," this molecule demonstrates potent and selective activity against the KRAS G12C oncoprotein, a key driver in various cancers. This document summarizes its in vitro activity, the methodologies used for its characterization, and the underlying signaling pathways it targets.

Data Presentation

The primary quantitative data available for this inhibitor is its potent inhibition of downstream signaling in a KRAS G12C mutant cancer cell line.

| Compound | Assay | Cell Line | IC50 (nM) |

| Example 3 | phospho-ERK 1/2 Inhibition | MIA PaCa-2 (Pancreatic) | 9[1] |

Experimental Protocols

The following section details the key experimental protocol utilized to determine the in vitro potency of the KRAS G12C inhibitor.

Phospho-ERK1/2 AlphaLISA Assay

This assay quantifies the inhibition of ERK1/2 phosphorylation, a critical downstream event in the KRAS signaling cascade.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound in reducing p-ERK1/2 levels in a KRAS G12C mutant cell line.

Materials:

-

Cell Line: MIA PaCa-2 human pancreatic cancer cells (harboring the KRAS G12C mutation).

-

Reagents: Test compound (KRAS G12C inhibitor "Example 3"), cell culture medium, lysis buffer, AlphaLISA anti-p-ERK1/2 acceptor beads, anti-ERK1/2 donor beads, and AlphaLISA buffer.

-

Equipment: Cell culture incubator, microplate reader capable of AlphaLISA detection.

Procedure:

-

Cell Seeding: MIA PaCa-2 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a cell culture incubator (37°C, 5% CO2).

-

Compound Treatment: The test compound is serially diluted to various concentrations. The cell culture medium is replaced with medium containing the different concentrations of the inhibitor. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The cells are incubated with the compound for a specified period (e.g., 2 hours) to allow for target engagement and modulation of the signaling pathway.

-

Cell Lysis: After incubation, the medium is removed, and the cells are lysed with a suitable lysis buffer to release the cellular proteins.

-

AlphaLISA Reaction: The cell lysates are transferred to a 384-well assay plate. The AlphaLISA acceptor and donor beads, specific for p-ERK1/2 and total ERK1/2 respectively, are added to the wells.

-

Signal Detection: The plate is incubated in the dark to allow for the formation of the bead-antibody-protein complex. The plate is then read on a compatible microplate reader. The AlphaLISA signal, generated by the proximity of the donor and acceptor beads upon binding to the target protein, is proportional to the amount of p-ERK1/2.

-

Data Analysis: The luminescence signal is plotted against the compound concentration. The IC50 value is calculated using a non-linear regression analysis.

Mandatory Visualizations

Signaling Pathway Diagram

This diagram illustrates the canonical KRAS signaling pathway and the point of intervention by the KRAS G12C inhibitor.

Caption: KRAS G12C Signaling Pathway and Inhibitor Action.

Experimental Workflow Diagram

This diagram outlines the workflow for the p-ERK1/2 AlphaLISA assay.

Caption: p-ERK1/2 AlphaLISA Experimental Workflow.

References

The Impact of KRAS G12C Inhibition on Tumor Cell Proliferation: A Technical Guide to Sotorasib (AMG 510)

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: The discovery of small molecules capable of directly targeting the previously "undruggable" KRAS oncogene has marked a significant breakthrough in cancer therapy. This technical guide focuses on the effects of a potent and selective KRAS G12C inhibitor, Sotorasib (AMG 510), on tumor cell proliferation. While the initial query referenced "inhibitor 61," a thorough review of the indicated patent literature (WO2019051291) did not identify a specific compound with this designation. Therefore, this guide will focus on Sotorasib, a well-characterized inhibitor from the same chemical class and the first FDA-approved drug targeting KRAS G12C, to provide a comprehensive and data-supported overview.[1] This document details the mechanism of action of Sotorasib, presents quantitative data on its anti-proliferative effects across various cancer cell lines, provides detailed experimental protocols for key assays, and visualizes the relevant biological pathways and experimental workflows.

Mechanism of Action of Sotorasib

Sotorasib is a first-in-class, orally bioavailable, small-molecule inhibitor that specifically and irreversibly targets the cysteine residue of the KRAS G12C mutant protein.[1][2][3] The KRAS protein is a GTPase that functions as a molecular switch in intracellular signaling pathways, cycling between an active GTP-bound state and an inactive GDP-bound state.[2][4] The G12C mutation locks KRAS in a constitutively active state, leading to uncontrolled downstream signaling through pathways such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cellular proliferation, survival, and differentiation.[5]

Sotorasib covalently binds to the mutant cysteine-12 residue, trapping the KRAS G12C protein in its inactive, GDP-bound conformation.[2][4][5] This prevents the exchange of GDP for GTP, thereby blocking downstream signaling and inhibiting tumor cell growth.[2] Preclinical studies have demonstrated that Sotorasib leads to the regression of KRAS G12C tumors and enhances the anti-tumor efficacy of chemotherapy and other targeted agents.[6][7]

Quantitative Data: Effect of Sotorasib on Tumor Cell Proliferation

Sotorasib has demonstrated potent and selective inhibition of cell proliferation in various cancer cell lines harboring the KRAS G12C mutation. The half-maximal inhibitory concentration (IC50) values from in vitro cell viability assays are summarized in the table below.

| Cell Line | Cancer Type | KRAS Mutation Status | Sotorasib IC50 (µM) | Assay Conditions |

| NCI-H358 | Non-Small Cell Lung Cancer | G12C | 0.03 | 72-hour incubation, CellTiter-Glo |

| MIA PaCa-2 | Pancreatic Cancer | G12C | 0.12 | 72-hour incubation, CellTiter-Glo |

| H23 | Non-Small Cell Lung Cancer | G12C | Not explicitly quantified, but showed sensitivity | 72-hour incubation, MTT assay |

| A549 | Non-Small Cell Lung Cancer | G12S | Showed significantly less sensitivity compared to G12C lines | 72-hour incubation, MTT assay |

| H522 | Non-Small Cell Lung Cancer | Wild-Type | Showed significantly less sensitivity compared to G12C lines | 72-hour incubation, MTT assay |

| SW1573 | Non-Small Cell Lung Cancer | G12C | Not explicitly quantified, but showed sensitivity | Not specified |

| H2122 | Non-Small Cell Lung Cancer | G12C | Not explicitly quantified, but showed sensitivity | 72-hour incubation |

Note: Data compiled from multiple sources. Assay conditions and specific IC50 values may vary between studies.[1][8][9][10]

Experimental Protocols

Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells.

Materials:

-

KRAS G12C mutant and wild-type cancer cell lines

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Sotorasib (AMG 510)

-

96-well clear bottom, opaque-walled microplates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Procedure:

-

Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Sotorasib in complete medium. Add the desired concentrations of Sotorasib to the appropriate wells. Include vehicle control (e.g., DMSO) wells.

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

-

Assay:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence of each well using a luminometer.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blotting for Signaling Pathway Analysis

This technique is used to detect the phosphorylation status of key proteins in the KRAS signaling pathway, such as ERK, to assess the inhibitory effect of Sotorasib.

Materials:

-

KRAS G12C mutant cancer cell lines

-

Complete cell culture medium

-

Sotorasib (AMG 510)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with Sotorasib at various concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and denature by heating. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane again with TBST. Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Use a loading control like GAPDH to ensure equal protein loading.

Visualizations

KRAS G12C Signaling Pathway and Inhibition by Sotorasib

Caption: KRAS G12C signaling pathway and the inhibitory mechanism of Sotorasib.

Experimental Workflow for Assessing Sotorasib Efficacy

References

- 1. Sotorasib (AMG-510) | KRAS G12C inhibitor | CAS 2252403-56-6 | treat non-small-cell lung cancer (NSCLC)| Buy AMG 510; AMG510; Lumakras; Lumykras| InvivoChem [invivochem.com]

- 2. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Sotorasib? [synapse.patsnap.com]

- 6. The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. profiles.wustl.edu [profiles.wustl.edu]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Cellular Pathways Modulated by KRAS G12C Inhibitor 61

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular pathways modulated by the novel KRAS G12C inhibitor, designated as inhibitor 61 in patent WO2019051291A1. This document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for cited assays, and visualizes the affected signaling pathways.

Introduction to KRAS G12C and Inhibitor 61

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a small GTPase that functions as a molecular switch in intracellular signaling, cycling between an active GTP-bound state and an inactive GDP-bound state. This cycling regulates numerous cellular processes, including proliferation, differentiation, and survival. The G12C mutation, a glycine-to-cysteine substitution at codon 12, is one of the most prevalent oncogenic mutations, leading to a constitutively active KRAS protein that drives tumorigenesis in various cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.

KRAS G12C inhibitor 61 is a potent and selective covalent inhibitor that specifically targets the mutant cysteine residue in the switch-II pocket of the inactive, GDP-bound form of KRAS G12C. By forming an irreversible covalent bond, inhibitor 61 locks the KRAS G12C protein in its inactive state, thereby preventing downstream signaling.

Quantitative Data Summary

The following tables summarize the key quantitative data for KRAS G12C inhibitor 61, also referred to as "Example 61" in the source patent.

| Assay Type | Description | Cell Line | IC50 Value | Source |

| Biochemical Assay | Coupled Nucleotide Exchange Assay | - | 0.008 µM | Patent WO2019051291A1 |

| Cellular Assay | Phospho-ERK1/2 Inhibition | MIA PaCa-2 | 0.027 µM (27 nM) | Patent WO2019051291A1 |

| Cellular Assay | Phospho-ERK 1/2 Inhibition | MIA PaCa-2 | 9 nM | MedchemExpress |

Note: The slight discrepancy in the p-ERK IC50 values may be due to different experimental conditions or reporting standards between the primary patent and secondary suppliers.

Core Signaling Pathways Modulated by KRAS G12C Inhibitor 61

KRAS G12C inhibitor 61 primarily modulates the canonical RAS-RAF-MEK-ERK (MAPK) signaling pathway. By locking KRAS G12C in an inactive state, the inhibitor prevents the recruitment and activation of RAF kinases, leading to a subsequent reduction in the phosphorylation and activation of MEK and ERK.

While the direct and potent inhibition of the MAPK pathway is the primary mechanism of action, the effects of KRAS G12C inhibition can extend to other interconnected pathways. The PI3K/AKT/mTOR pathway, another critical downstream effector of RAS signaling, is also modulated, although the effects can be more subtle and cell-type dependent.[1] Inhibition of KRAS G12C can lead to a decrease in AKT and S6 phosphorylation, impacting cell growth, proliferation, and survival.[1]

Furthermore, resistance to KRAS G12C inhibitors can arise through the activation of bypass signaling pathways. These can include feedback reactivation of upstream receptor tyrosine kinases (RTKs) or parallel signaling cascades that can reactivate the MAPK or PI3K/AKT pathways independently of KRAS G12C.[2]

Visualizing the KRAS G12C Signaling Pathway and Inhibition

The following diagram illustrates the central role of KRAS G12C in oncogenic signaling and the point of intervention for inhibitor 61.

Detailed Experimental Protocols

The following protocols are based on the descriptions provided in patent WO2019051291A1 for the biochemical and cellular assays used to characterize KRAS G12C inhibitor 61.

Coupled Nucleotide Exchange Assay (Biochemical)

This assay measures the ability of the inhibitor to prevent the exchange of GDP for GTP on the KRAS G12C protein, which is a direct measure of its inhibitory activity at the molecular level.

Workflow Diagram:

Protocol:

-

Protein Purification: Purified, N-terminally His-tagged KRAS protein (amino acids 1-169) with both G12C and C118A mutations is used. The C118A mutation is often included to prevent disulfide-linked dimerization without affecting inhibitor binding to C12. The protein is pre-loaded with GDP. Purified SOS1 protein (catalytic domain, e.g., amino acids 564-1049) is also required.

-

Assay Buffer: 25 mM HEPES pH 7.4, 10 mM MgCl₂, and 0.01% Triton X-100.

-

Inhibitor Preparation: Prepare a dose-response titration of KRAS G12C inhibitor 61 in the assay buffer.

-

Pre-incubation: In a suitable assay plate (e.g., a 384-well plate), add the purified KRAS G12C-GDP protein and the inhibitor titration. Incubate for 5 minutes at room temperature.

-

Reaction Initiation: Add a mixture of purified SOS1 protein and GTP to initiate the nucleotide exchange reaction. A fluorescently labeled GTP analog can be used for detection.

-

Detection: Monitor the increase in fluorescence over time, which corresponds to the binding of the fluorescent GTP to KRAS G12C.

-

Data Analysis: Plot the rate of nucleotide exchange against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Phospho-ERK1/2 Inhibition Assay (Cellular)

This assay assesses the functional consequence of KRAS G12C inhibition within a cellular context by measuring the phosphorylation level of ERK1/2, a key downstream effector in the MAPK pathway.

Workflow Diagram:

Protocol:

-

Cell Culture: Seed MIA PaCa-2 cells (which harbor the KRAS G12C mutation) in 96-well cell culture plates and allow them to adhere overnight.

-

Serum Starvation: To reduce baseline MAPK pathway activation, aspirate the growth medium and replace it with a low-serum or serum-free medium for a period of time (e.g., 4 hours).

-

Inhibitor Treatment: Prepare a dose-response titration of KRAS G12C inhibitor 61 in the appropriate medium. Add the inhibitor to the cells and incubate for a defined period (e.g., 1 hour).

-

Cell Lysis: Aspirate the medium and lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Detection:

-

Meso Scale Discovery (MSD): Use an MSD-based assay with specific antibodies to capture total ERK1/2 and detect phosphorylated ERK1/2 (at Thr202/Tyr204). This method allows for high-throughput quantitative analysis.

-

Western Blotting: Alternatively, separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phospho-ERK1/2 and total ERK1/2, followed by detection with appropriate secondary antibodies.

-

-

Data Analysis: Quantify the signal for both phospho-ERK1/2 and total ERK1/2. Normalize the phospho-ERK signal to the total ERK signal for each treatment condition. Plot the normalized phospho-ERK levels against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

KRAS G12C inhibitor 61 demonstrates potent and specific inhibition of the KRAS G12C oncoprotein. Its primary mechanism of action is the suppression of the MAPK signaling pathway, as evidenced by the low nanomolar inhibition of ERK1/2 phosphorylation in KRAS G12C mutant cancer cells. The provided data and protocols offer a solid foundation for further preclinical and clinical investigation of this compound. Future research should focus on elucidating its broader effects on the cellular phosphoproteome, its efficacy in various preclinical models, and the identification of potential resistance mechanisms to guide the development of effective combination therapies.

References

The Role of KRAS G12C in Oncogenesis: A Technical Guide for Researchers and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein, a small GTPase, functions as a critical molecular switch in intracellular signaling pathways that govern cell growth, proliferation, and survival. Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, with the glycine-to-cysteine substitution at codon 12 (G12C) being a prevalent and clinically significant alteration. This technical guide provides an in-depth exploration of the role of the KRAS G12C mutation in oncogenesis, detailing its molecular mechanisms, downstream signaling cascades, and the therapeutic strategies developed to target this once "undruggable" oncoprotein.

Molecular Mechanism of KRAS G12C in Driving Cancer

Under normal physiological conditions, KRAS cycles between an inactive, guanosine diphosphate (GDP)-bound state and an active, guanosine triphosphate (GTP)-bound state. This cycling is tightly regulated by guanine nucleotide exchange factors (GEFs), which promote the exchange of GDP for GTP, and GTPase-activating proteins (GAPs), which enhance the intrinsic GTPase activity of KRAS to hydrolyze GTP to GDP, thus returning to the inactive state.

The G12C mutation fundamentally disrupts this regulatory cycle. The substitution of the small, non-polar glycine residue with the bulkier, reactive cysteine residue at codon 12 sterically hinders the binding of GAPs to KRAS. This impairment of GAP-mediated GTP hydrolysis traps the KRAS G12C protein in a constitutively active, GTP-bound conformation[1][2]. The persistent "on" state of KRAS G12C leads to the continuous activation of downstream effector pathways, driving uncontrolled cell proliferation and survival, hallmarks of cancer.

Signaling Pathways Activated by KRAS G12C

The oncogenic activity of KRAS G12C is primarily mediated through the activation of two major downstream signaling pathways: the RAF-MEK-ERK (MAPK) pathway and the Phosphoinositide 3-kinase (PI3K)-AKT-mTOR pathway.[1][3][4]

The RAF-MEK-ERK (MAPK) Pathway

The MAPK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Active, GTP-bound KRAS G12C recruits and activates RAF kinases (ARAF, BRAF, and CRAF) at the cell membrane. This initiates a phosphorylation cascade where RAF phosphorylates and activates MEK1/2, which in turn phosphorylates and activates ERK1/2. Activated ERK1/2 translocates to the nucleus and phosphorylates a multitude of transcription factors, leading to the expression of genes that promote cell cycle progression and proliferation.

The PI3K-AKT-mTOR Pathway

The PI3K-AKT-mTOR pathway is crucial for cell growth, survival, and metabolism. GTP-bound KRAS G12C can also directly bind to and activate the p110 catalytic subunit of PI3K. Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating AKT (also known as Protein Kinase B). Activated AKT then phosphorylates a variety of downstream targets, including mTOR, which promotes protein synthesis and cell growth, and inhibits pro-apoptotic proteins, thereby promoting cell survival.

Prevalence and Clinical Significance of KRAS G12C

The KRAS G12C mutation is found in approximately 13% of non-small cell lung cancers (NSCLC), 3-5% of colorectal cancers (CRC), and at lower frequencies in other solid tumors such as pancreatic and appendiceal cancers.[5][6] Historically, patients with KRAS-mutant cancers have had a poor prognosis and limited treatment options, as KRAS was considered an "undruggable" target due to its high affinity for GTP and the lack of deep binding pockets on its surface.

Therapeutic Targeting of KRAS G12C

The unique cysteine residue introduced by the G12C mutation provides a handle for the development of covalent inhibitors that specifically target the mutant protein. These inhibitors form an irreversible covalent bond with the thiol group of cysteine-12, locking the KRAS G12C protein in its inactive, GDP-bound state. This prevents its interaction with downstream effectors and abrogates oncogenic signaling.

Two prominent examples of FDA-approved KRAS G12C inhibitors are sotorasib (AMG 510) and adagrasib (MRTX849).

Sotorasib (AMG 510)

Sotorasib was the first KRAS G12C inhibitor to receive FDA approval. Clinical trials have demonstrated its efficacy in patients with previously treated KRAS G12C-mutated NSCLC.

Adagrasib (MRTX849)

Adagrasib is another potent and selective KRAS G12C inhibitor that has shown significant clinical activity in patients with KRAS G12C-mutated NSCLC and CRC.

Quantitative Data on KRAS G12C and its Inhibitors

Table 1: Prevalence of KRAS G12C Mutation in Various Cancers

| Cancer Type | Prevalence of KRAS G12C | Citation(s) |

| Non-Small Cell Lung Cancer (NSCLC) | ~13% | [5][6] |

| Colorectal Cancer (CRC) | 3-5% | [5][6] |

| Pancreatic Cancer | ~1-2% | [6] |

| Appendiceal Cancer | ~3.9% | [6] |

Table 2: In Vitro Potency (IC50) of KRAS G12C Inhibitors in Cancer Cell Lines

| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Citation(s) |

| Sotorasib (AMG 510) | NCI-H358 | NSCLC | 0.6 | [7] |

| Sotorasib (AMG 510) | MIA PaCa-2 | Pancreatic | 2.5 | [7] |

| Adagrasib (MRTX849) | NCI-H358 | NSCLC | 10 - 973 (2D) | [8] |

| Adagrasib (MRTX849) | MIA PaCa-2 | Pancreatic | 0.2 - 1042 (3D) | [8] |

| Olomorasib | H358 | NSCLC | 3 | [9] |

| Olomorasib | MIA PaCa-2 | Pancreatic | 7 | [9] |

| LY3537982 | H358 | NSCLC | Significantly lower than sotorasib and adagrasib | [10] |

Table 3: Clinical Efficacy of Sotorasib and Adagrasib in KRAS G12C-Mutated Cancers

| Inhibitor | Trial | Cancer Type | N | ORR (%) | mPFS (months) | mOS (months) | Citation(s) |

| Sotorasib | CodeBreaK 100 | NSCLC | 124 | 36 | 6.8 | 12.5 | [4][11] |

| Sotorasib | CodeBreaK 100 (2-year) | NSCLC | 174 | 41 | 6.3 | 12.5 | [12] |

| Adagrasib | KRYSTAL-1 (Phase 2) | NSCLC | 116 | 43 | 6.5 | 12.6 | [2][13] |

| Adagrasib | KRYSTAL-12 (Phase 3) | NSCLC | 300 | 32 | 5.5 | Immature | [9] |

| Adagrasib | KRYSTAL-1 | Pancreatic Cancer | 21 | 33.3 | 5.4 | 8.0 | [3] |

| Adagrasib | KRYSTAL-1 | Biliary Tract Cancer | 12 | 41.7 | 8.6 | 15.1 | [3] |

Experimental Protocols

Western Blot Analysis of KRAS G12C Signaling

This protocol is used to assess the phosphorylation status of key downstream effectors of the KRAS G12C pathway, such as ERK and AKT, upon inhibitor treatment.

Materials:

-

KRAS G12C mutant cell line (e.g., NCI-H358)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT, anti-KRAS G12C)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed KRAS G12C cells and treat with the inhibitor at various concentrations and time points.

-

Lyse the cells and quantify the protein concentration.

-

Denature protein lysates and separate them by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

TR-FRET KRAS G12C/GTP Binding Assay

This assay is used to screen for compounds that inhibit the binding of GTP to KRAS G12C.

Materials:

-

Recombinant His-tagged KRAS G12C protein

-

GTP labeled with a fluorescent acceptor (e.g., GTP-Red)

-